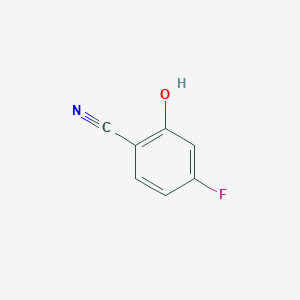
3-Amino-2,3-dimethylbutan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,3-dimethylbutan-1-OL is a chiral amine that has gained significant attention in scientific research due to its unique chemical properties. It is a tertiary amine with two methyl groups and an alcohol group attached to the central carbon atom. This compound has a molecular weight of 131.22 g/mol and a boiling point of 191 °C.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,3-dimethylbutan-1-OL is not fully understood. However, it is known to act as a nucleophile due to the presence of the amino group. This compound can form hydrogen bonds with other molecules due to the presence of the alcohol group. These properties make 3-Amino-2,3-dimethylbutan-1-OL a useful compound in chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Amino-2,3-dimethylbutan-1-OL. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has also been studied for its potential use as a chiral resolving agent in the pharmaceutical industry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-2,3-dimethylbutan-1-OL has several advantages and limitations for lab experiments. One advantage is its ability to act as a chiral auxiliary in asymmetric synthesis. Another advantage is its low toxicity and lack of mutagenic or carcinogenic properties. However, one limitation is the high cost of synthesis, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 3-Amino-2,3-dimethylbutan-1-OL. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of its potential use as a chiral resolving agent in the pharmaceutical industry. Additionally, the use of 3-Amino-2,3-dimethylbutan-1-OL as a ligand in catalysis and its potential use as a surfactant are areas for further research.
Métodos De Síntesis
The synthesis of 3-Amino-2,3-dimethylbutan-1-OL involves the reaction of 3,3-dimethylbutan-1-ol with ammonia gas in the presence of a catalyst such as platinum or palladium. The reaction takes place under high pressure and high temperature conditions. This method is the most commonly used for the synthesis of 3-Amino-2,3-dimethylbutan-1-OL.
Aplicaciones Científicas De Investigación
3-Amino-2,3-dimethylbutan-1-OL has been extensively studied due to its unique chemical properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of pharmaceuticals and natural products. This compound has also been studied for its potential use as a chiral resolving agent, a corrosion inhibitor, and a surfactant.
Propiedades
Número CAS |
164656-83-1 |
|---|---|
Nombre del producto |
3-Amino-2,3-dimethylbutan-1-OL |
Fórmula molecular |
C6H15NO |
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
3-amino-2,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(4-8)6(2,3)7/h5,8H,4,7H2,1-3H3 |
Clave InChI |
YWGHLYCOBOJONY-UHFFFAOYSA-N |
SMILES |
CC(CO)C(C)(C)N |
SMILES canónico |
CC(CO)C(C)(C)N |
Sinónimos |
3-AMINO-2,3-DIMETHYLBUTAN-1-OL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-ethoxy-1H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)


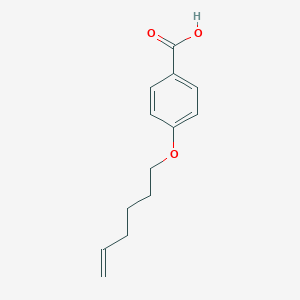
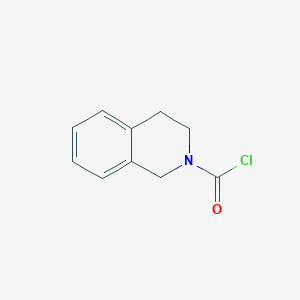


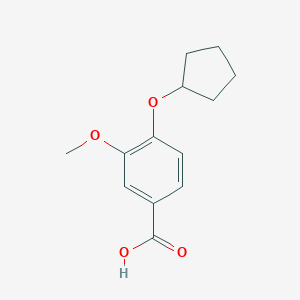

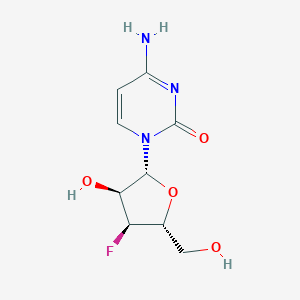
![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)
